Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a heterocyclic compound containing both pyrrole and pyridazine rings, which are fused together.
Preparation Methods
The synthesis of Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-chloropyridazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved vary based on the specific biological context and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate can be compared with other similar compounds such as:
Pyridazine Derivatives: These compounds also contain the pyridazine ring and exhibit a range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar fused ring structure and are known for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-7(11)8-4-3-5-12-13(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBATLDZHYUDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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